1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine
Overview
Description
1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine, also known as tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate, is a research chemical with the molecular formula C10H19N3O3 and a molecular weight of 229.28 g/mol. This compound is used primarily as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine can be synthesized through a multi-step process involving the protection of pyrrolidine, followed by the introduction of the hydroxycarbamimidoyl group. The synthesis typically starts with the protection of pyrrolidine using tert-butoxycarbonyl (Boc) anhydride to form Boc-pyrrolidine. This intermediate is then reacted with appropriate reagents to introduce the hydroxycarbamimidoyl group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the hydroxycarbamimidoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Boc-2-(N-hydroxycarbamimidoyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-Boc-2-(N-hydroxycarbamimidoyl)azetidine: Contains an azetidine ring instead of a pyrrolidine ring.
Uniqueness
1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is unique due to its specific ring structure and the presence of the hydroxycarbamimidoyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIITGLIZNJIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500024-95-3 | |
Record name | 1,1-Dimethylethyl 2-[(hydroxyamino)iminomethyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500024-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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